molecular formula C34H66O6S3Sn B14473227 Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) CAS No. 67874-45-7

Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)

Cat. No.: B14473227
CAS No.: 67874-45-7
M. Wt: 785.8 g/mol
InChI Key: BABFIOGTMBXLHI-UHFFFAOYSA-K
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Description

Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is an organotin compound featuring a central tin atom coordinated to three 2-(3,5,5-trimethylhexanoyloxy)ethyl mercaptide ligands. Each ligand consists of a thiolate group (-S⁻) bound to an ethyl chain esterified with 3,5,5-trimethylhexanoic acid. This structure combines the lipophilic branched-chain acyloxy groups with the biocidal properties typical of organotin compounds.

Properties

CAS No.

67874-45-7

Molecular Formula

C34H66O6S3Sn

Molecular Weight

785.8 g/mol

IUPAC Name

2-[methyl-bis[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate

InChI

InChI=1S/3C11H22O2S.CH3.Sn/c3*1-9(8-11(2,3)4)7-10(12)13-5-6-14;;/h3*9,14H,5-8H2,1-4H3;1H3;/q;;;;+3/p-3

InChI Key

BABFIOGTMBXLHI-UHFFFAOYSA-K

Canonical SMILES

CC(CC(=O)OCCS[Sn](C)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) typically involves the reaction of methyltin trichloride with 2-(3,5,5-trimethylhexanoyloxy)ethanethiol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:

Methyltin trichloride+32-(3,5,5-trimethylhexanoyloxy)ethanethiolMethyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)+3HCl\text{Methyltin trichloride} + 3 \text{2-(3,5,5-trimethylhexanoyloxy)ethanethiol} \rightarrow \text{Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)} + 3 \text{HCl} Methyltin trichloride+32-(3,5,5-trimethylhexanoyloxy)ethanethiol→Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)+3HCl

Industrial Production Methods

Industrial production of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols.

    Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit or activate specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

3,5,5-Trimethylhexanoic Acid and Derivatives

The 3,5,5-trimethylhexanoyloxy group is a critical structural feature shared with 3,5,5-trimethylhexanoic acid (TMHA), which demonstrates potent anti-amoebic activity against Acanthamoeba castellanii. At 12.5 v/v%, TMHA achieves 4-log inhibition (99.99% reduction) within 10 minutes, outperforming 2-ethylhexanoic acid under identical conditions . This highlights the superior antimicrobial contribution of the branched 3,5,5-trimethylhexanoyl group compared to linear or less-branched analogs.

Potassium Salts of Branched Medium-Chain Fatty Acids

Potassium salts of TMHA and 2-ethylhexanoic acid exhibit reduced efficacy compared to their parent acids. For instance, potassium TMHA requires 5.00 w/v% to achieve 4-log inhibition, whereas the free acid achieves the same effect at 6.25 v/v% .

Triisononanoin (Structural Analogue)

Triisononanoin (2,3-bis(3,5,5-trimethylhexanoyloxy)propyl 3,5,5-trimethylhexanoate) shares the 3,5,5-trimethylhexanoyloxy group but is a triglyceride-like ester rather than an organotin derivative. However, the absence of a tin core or thiolate groups likely limits its biocidal mechanism compared to Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide), which may leverage tin’s known toxicity to microorganisms .

2-Ethylhexanoic Acid and Derivatives

2-Ethylhexanoic acid, a less-branched analog, requires 180 minutes at 6.25 v/v% to achieve 4-log inhibition, whereas TMHA achieves this in 60 minutes under the same conditions . This underscores the importance of branching at the 3,5,5-positions for rapid antimicrobial action.

General Organotin Compounds

Organotin compounds, such as tributyltin oxide, are widely recognized for their biocidal properties but face regulatory restrictions due to environmental toxicity. Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)’s structure may offer a balance between efficacy and reduced environmental impact, as the mercaptide ligands could facilitate degradation pathways absent in more persistent organotin derivatives.

Data Table: Comparative Antimicrobial Efficacy of Related Compounds

Compound Structure Type Concentration for 4-Log Inhibition Time to Efficacy Source
3,5,5-Trimethylhexanoic acid Free fatty acid 6.25 v/v% 60 minutes
Potassium 3,5,5-trimethylhexanoate Potassium salt 5.00 w/v% Not specified
2-Ethylhexanoic acid Free fatty acid 6.25 v/v% 180 minutes
Potassium 2-ethylhexanoate Potassium salt 2.50 w/v% Not specified
Triisononanoin Triglyceride-like ester Not reported Not reported

Research Findings and Implications

The 3,5,5-trimethylhexanoyloxy group is a key pharmacophore for rapid antimicrobial action, as demonstrated by TMHA’s superior performance over 2-ethylhexanoic acid . Future research should directly evaluate its efficacy against Acanthamoeba and other pathogens, as well as assess environmental safety to confirm its advantages over traditional organotin compounds.

Biological Activity

Overview of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)

Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is a tin-based organometallic compound that may exhibit unique biological properties due to its structure. Organotin compounds have been studied for various applications, including their potential use in pharmaceuticals, agriculture, and as biocides.

Chemical Structure

The compound can be broken down into its functional components:

  • Methyltin : A tin atom bonded to three methyl groups.
  • Tris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) : A complex ligand that suggests potential interactions with biological molecules.
  • Antimicrobial Activity : Many organotin compounds have demonstrated antimicrobial properties. The presence of thiol groups in the mercaptide ligands may contribute to this activity by disrupting microbial cell membranes or interfering with enzymatic functions.
  • Cytotoxicity : Organotin compounds are known to exhibit cytotoxic effects in various cell lines. The mechanism often involves the induction of oxidative stress or apoptosis in target cells.
  • Endocrine Disruption : Some organotin compounds are recognized as endocrine disruptors. They may interfere with hormone signaling pathways, affecting reproductive and developmental processes.

Research Findings

While specific studies on Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) are scarce, similar compounds have been studied extensively:

Compound NameBiological ActivityReference
TributyltinAntifungal and antibacterial
TriphenyltinCytotoxicity in cancer cell lines
DimethyltinEndocrine disruption in aquatic species

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that organotin compounds similar to Methyltintris exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption and inhibition of protein synthesis.
  • Cytotoxicity Assessment : In vitro studies indicated that certain organotin derivatives caused apoptosis in human cancer cell lines through the activation of caspase pathways.
  • Environmental Impact : Research has shown that organotin compounds can bioaccumulate in aquatic organisms, leading to reproductive and developmental toxicity.

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